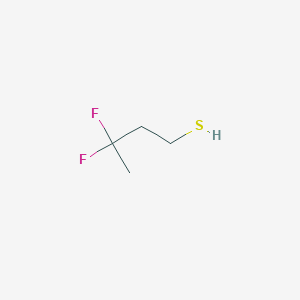
3,3-Difluorobutane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorobutane-1-thiol is a chemical compound with the molecular formula C4H8F2S and a molecular weight of 126.16 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule could not be found in the available resources.Mécanisme D'action
Target of Action
The primary targets of 3,3-Difluorobutane-1-thiol are currently unknown
Mode of Action
It’s known that the mode of action reflects the key & obligatory steps through which a chemical interacts with the organism .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-Difluorobutane-1-thiol in lab experiments is its ability to form stable thiol adducts with proteins. This allows researchers to study protein-protein interactions and protein folding in a more controlled and precise manner. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are several potential future directions for research on 3,3-Difluorobutane-1-thiol. One area of interest is its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. This compound has also shown promise as a tool for studying the structure and function of membrane proteins, which are notoriously difficult to study. Additionally, there is potential for the development of new materials based on the unique properties of this compound. Overall, the potential applications of this compound make it an exciting area of research with many future directions to explore.
Méthodes De Synthèse
The synthesis of 3,3-Difluorobutane-1-thiol can be achieved through several methods. One common method involves the reaction of 3-bromo-1,1,1-trifluoropropane with sodium hydrosulfide to form this compound. Another method involves the reaction of 3-chloro-1,1,1-trifluoropropane with potassium thioacetate to form the desired compound.
Applications De Recherche Scientifique
The unique properties of 3,3-Difluorobutane-1-thiol make it a valuable tool in scientific research. One of its primary applications is in the field of biochemistry, where it is used to study the structure and function of proteins. This compound can react with cysteine residues in proteins to form stable thiol adducts, which can be used to study protein-protein interactions and protein folding.
Propriétés
IUPAC Name |
3,3-difluorobutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2S/c1-4(5,6)2-3-7/h7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQJVWVOKZQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2853685.png)

![(2,4-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2853689.png)

![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2853696.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2853701.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2853706.png)
